Superior c-Met Kinase Inhibitor Potency Over 1,3,4-Thiadiazole and Thiazole Carboxamide Bioisosteres
In a comprehensive SAR study of thiazole/thiadiazole carboxamide-based c-Met inhibitors, the 1,2,3-thiadiazole carboxamide core demonstrated significantly better potency than both 1,3,4-thiadiazole carboxamide and thiazole carboxamide scaffolds. The 1,2,3-thiadiazole carboxamide series achieved IC50 values as low as 2.54 nM against c-Met, whereas the thiazole carboxamide series achieved a best IC50 of 15.62 nM, and the 1,3,4-thiadiazole carboxamide series showed only 41.53–56.64 nM potency [1]. The lead compound 51am also demonstrated nanomolar antiproliferative activity against A549, HT-29, and MDA-MB-231 cancer cell lines (IC50 = 0.83, 0.68, and 3.94 μM, respectively), with a higher selectivity index than foretinib [2].
| Evidence Dimension | c-Met kinase inhibitory activity (enzymatic IC50) |
|---|---|
| Target Compound Data | Compound 51am: IC50 = 2.54 nM [1,2,3-thiadiazole-4-carboxamide scaffold] |
| Comparator Or Baseline | Compound 51aa: IC50 = 15.62 nM [thiazole-2-carboxamide scaffold]; Compounds 51a–51d: IC50 = 41.53–56.64 nM [1,3,4-thiadiazole carboxamide scaffold]; Foretinib: IC50 comparable to 51ah (9.26 nM) |
| Quantified Difference | 5.15-fold improvement over thiazole; 16.4–22.3-fold improvement over 1,3,4-thiadiazole carboxamide scaffolds |
| Conditions | In vitro biochemical c-Met kinase assay; positive control foretinib; all data from same publication |
Why This Matters
For researchers building c-Met-focused compound libraries, procuring the 1,2,3-thiadiazole-4-carboxamide scaffold is essential for achieving low-nanomolar potency that 1,3,4-thiadiazole or thiazole scaffolds cannot match.
- [1] Nan X, Wang QX, Xing SJ, Liang ZG. J Enzyme Inhib Med Chem. 2023;38(1):2247183, Table 1. View Source
- [2] Nan X, Wang QX, Xing SJ, Liang ZG. J Enzyme Inhib Med Chem. 2023;38(1):2247183, Table 2. View Source
